3-Bromo-2-(4'-fluorobenzyloxy)phenylboronic acid
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Overview
Description
3-Bromo-2-(4'-fluorobenzyloxy)phenylboronic acid is an organoboron compound with the molecular formula C13H11BBrFO3. It is a boronic acid derivative that features a bromine atom, a fluorobenzyl group, and a phenyl ring connected through an oxygen atom. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(4'-fluorobenzyloxy)phenylboronic acid typically involves the reaction of 3-bromo-2-hydroxyphenylboronic acid with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale Suzuki-Miyaura coupling reactions. These reactions are known for their efficiency and scalability, making them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(4'-fluorobenzyloxy)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., DMF, toluene).
Conditions: Elevated temperatures (80-100°C), inert atmosphere (e.g., nitrogen or argon).
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3-Bromo-2-(4'-fluorobenzyloxy)phenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-2-(4'-fluorobenzyloxy)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 3-Bromophenylboronic acid
- 2-(4-Fluorobenzyloxy)phenylboronic acid
Uniqueness
3-Bromo-2-(4'-fluorobenzyloxy)phenylboronic acid is unique due to its combination of bromine and fluorobenzyl groups, which enhance its reactivity and versatility in Suzuki-Miyaura coupling reactions. This makes it a valuable reagent for the synthesis of complex biaryl compounds .
Properties
IUPAC Name |
[3-bromo-2-[(4-fluorophenyl)methoxy]phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BBrFO3/c15-12-3-1-2-11(14(17)18)13(12)19-8-9-4-6-10(16)7-5-9/h1-7,17-18H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGFWOJETYFVAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)OCC2=CC=C(C=C2)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BBrFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584584 |
Source
|
Record name | {3-Bromo-2-[(4-fluorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849052-22-8 |
Source
|
Record name | B-[3-Bromo-2-[(4-fluorophenyl)methoxy]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849052-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-Bromo-2-[(4-fluorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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